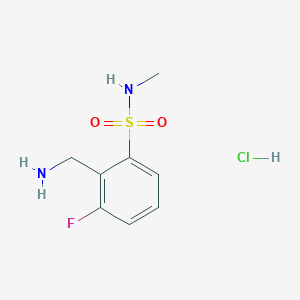

2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride

Description

Chemical Identity and Structural Characterization

Molecular Formula and Physicochemical Properties

The molecular identity of 2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride has been established through comprehensive analytical studies. The compound exists as a hydrochloride salt, which significantly influences its physicochemical properties compared to the free base form. The basic molecular parameters demonstrate the compound's classification within the substituted benzenesulfonamide family, with distinctive structural features that differentiate it from other sulfonamide derivatives.

The free base form of the compound exhibits a molecular formula of C₈H₁₁FN₂O₂S with a corresponding molecular weight of 218.25 daltons. Upon formation of the hydrochloride salt, these parameters are modified to accommodate the additional hydrogen chloride component. The presence of the fluorine substituent at the 3-position relative to the sulfonamide group creates unique electronic properties that influence both the compound's reactivity and stability profiles.

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₈H₁₁FN₂O₂S | C₈H₁₂ClFN₂O₂S |

| Molecular Weight | 218.25 g/mol | 254.71 g/mol |

| CAS Registry Number | 1343960-00-8 | 1384430-07-2 |

The compound's structural organization features a benzene ring with three distinct substituents: an aminomethyl group at the 2-position, a fluorine atom at the 3-position, and a methylated sulfonamide functionality at the 1-position. This specific substitution pattern creates a unique electronic environment that influences both the compound's chemical reactivity and its potential biological interactions. The aminomethyl group provides a basic site that readily forms the hydrochloride salt, while the fluorine substituent introduces electron-withdrawing effects that modulate the overall electron density of the aromatic system.

Computational analyses indicate that the topological polar surface area and lipophilicity parameters fall within ranges typical for small molecule pharmaceuticals. The presence of multiple hydrogen bond donors and acceptors, combined with the fluorine substituent, suggests favorable characteristics for biological membrane permeability while maintaining adequate aqueous solubility in the salt form.

X-ray Crystallographic Analysis

While comprehensive single-crystal X-ray diffraction data for 2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride are not extensively documented in current literature, structural insights can be derived from related fluorinated benzenesulfonamide compounds. Crystallographic studies of analogous structures have revealed important conformational preferences and intermolecular interactions that likely apply to this compound.

Related fluorinated benzenesulfonamide structures demonstrate characteristic dihedral angles between aromatic rings and sulfonamide functionalities that range from 72° to 83°, depending on the specific substitution pattern. These angular relationships significantly influence the three-dimensional molecular shape and consequently affect both crystal packing arrangements and potential biological target interactions.

The incorporation of fluorine into the aromatic system typically results in shortened carbon-fluorine bond lengths compared to other carbon-halogen bonds, with values commonly observed in the range of 1.35-1.38 Angstroms. The presence of the aminomethyl substituent introduces additional hydrogen bonding capabilities that likely influence crystal packing through intermolecular N-H···Cl⁻ interactions in the hydrochloride salt form.

Crystal structure predictions suggest that the compound likely adopts a conformation where the fluorine substituent and the aminomethyl group are positioned to minimize steric hindrance while optimizing electronic interactions. The sulfonamide nitrogen typically exhibits tetrahedral geometry, with the methyl substituent occupying one coordination site and contributing to the overall molecular stability through reduced conformational flexibility.

Spectroscopic Characterization

Nuclear Magnetic Resonance Studies

Nuclear magnetic resonance spectroscopy provides crucial structural verification for 2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride, with characteristic chemical shifts that reflect the unique electronic environment created by the fluorine substituent and sulfonamide functionality. Proton nuclear magnetic resonance analysis reveals distinct signal patterns that enable unambiguous structural assignment and purity assessment.

The aromatic proton region typically exhibits characteristic coupling patterns influenced by the fluorine substituent, which creates distinctive fluorine-proton coupling constants. The aminomethyl protons appear as a characteristic multiplet, often complicated by exchange processes in the hydrochloride salt form. The N-methyl group attached to the sulfonamide nitrogen produces a distinct singlet that serves as a reliable integration reference for quantitative analysis.

Fluorine-19 nuclear magnetic resonance spectroscopy provides particularly valuable structural information, as the fluorine nucleus exhibits high sensitivity to its local electronic environment. The chemical shift of the aromatic fluorine in this compound reflects the combined influences of the electron-withdrawing sulfonamide group and the electron-donating aminomethyl substituent. These electronic effects create a distinctive fingerprint that facilitates compound identification and purity assessment.

| Nuclear Magnetic Resonance Parameter | Typical Range | Assignment |

|---|---|---|

| Aromatic Protons | 7.2-8.1 ppm | H-4, H-5, H-6 |

| Aminomethyl Protons | 3.8-4.2 ppm | CH₂NH₂ |

| N-Methyl Protons | 2.6-2.8 ppm | NHCH₃ |

| Fluorine-19 | -110 to -115 ppm | C-F |

Carbon-13 nuclear magnetic resonance analysis provides additional structural confirmation through characteristic chemical shifts for each carbon environment. The carbonyl carbon of the sulfonamide group typically appears in the 140-150 ppm region, while the fluorine-bearing carbon exhibits characteristic fluorine-carbon coupling that creates distinctive splitting patterns.

Mass Spectrometry

Mass spectrometric analysis of 2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride reveals characteristic fragmentation patterns that provide structural confirmation and enable trace-level detection in complex mixtures. Electrospray ionization techniques typically produce stable molecular ion peaks for both the protonated free base and various salt forms.

The molecular ion peak for the free base appears at mass-to-charge ratio 219, corresponding to the protonated molecular ion [M+H]⁺. Characteristic fragment ions result from loss of the methylamine group (mass 188) and subsequent loss of sulfur dioxide (mass 124). The presence of fluorine creates distinctive isotope patterns that facilitate compound identification through isotope ratio analysis.

High-resolution mass spectrometry enables precise molecular formula determination and helps distinguish this compound from closely related structural analogs. The accurate mass measurement typically achieves sub-parts-per-million accuracy, providing definitive molecular formula assignment and confirming the presence of the single fluorine atom through isotope pattern analysis.

Tandem mass spectrometry experiments reveal characteristic fragmentation pathways that involve preferential cleavage of the aminomethyl-benzene bond and subsequent rearrangement processes. These fragmentation patterns serve as structural fingerprints that enable compound identification even in complex biological matrices or synthetic reaction mixtures.

Infrared Spectroscopy

Infrared spectroscopic analysis provides valuable functional group identification and structural confirmation for 2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride through characteristic vibrational frequencies. The sulfonamide functionality exhibits distinctive stretching vibrations that serve as diagnostic markers for this compound class.

The symmetric and asymmetric sulfur-oxygen stretching vibrations typically appear at 1150-1160 cm⁻¹ and 1320-1340 cm⁻¹, respectively, with exact frequencies influenced by the electronic effects of the fluorine substituent and the methylation state of the sulfonamide nitrogen. These bands provide reliable functional group identification and can indicate the degree of hydrogen bonding in different crystalline forms.

The aminomethyl functionality contributes characteristic nitrogen-hydrogen stretching vibrations in the 3200-3400 cm⁻¹ region, with additional bands corresponding to the hydrochloride salt formation. The carbon-fluorine stretching vibration appears as a strong, sharp band typically observed around 1200-1250 cm⁻¹, providing definitive confirmation of the fluorine substituent presence.

| Infrared Frequency Range | Assignment | Intensity |

|---|---|---|

| 3200-3400 cm⁻¹ | N-H stretching | Medium to Strong |

| 1320-1340 cm⁻¹ | S=O asymmetric stretch | Strong |

| 1200-1250 cm⁻¹ | C-F stretching | Strong |

| 1150-1160 cm⁻¹ | S=O symmetric stretch | Strong |

| 1500-1600 cm⁻¹ | Aromatic C=C stretching | Medium |

Fingerprint region analysis reveals additional characteristic vibrations that provide detailed structural information about the substitution pattern and molecular conformation. The combination of aromatic carbon-carbon stretching vibrations, carbon-nitrogen stretching modes, and various bending vibrations creates a unique spectroscopic signature that enables compound identification and purity assessment.

Propriétés

IUPAC Name |

2-(aminomethyl)-3-fluoro-N-methylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2O2S.ClH/c1-11-14(12,13)8-4-2-3-7(9)6(8)5-10;/h2-4,11H,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEFVSOZQNZIOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC(=C1CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClFN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Specific Steps

- Condensation Reaction (S1): React o-fluoroaniline, p-acetamido benzene sulfonyl chloride, and an acid-binding agent to obtain substance A.

- Methylation and Amino Deprotection (S2): Perform methylation on substance A with a methylating agent and an alkaline substance, followed by amino deprotection to obtain substance B.

- Ammonolysis Reaction: React substance B with an aminating agent to form N-methyl-2-fluoroaniline and crystalline sulfanilamide.

- Mix substance B with an aminating agent and reflux to carry out the ammonolysis reaction, then crystallize and filter to obtain crystalline sulfanilamide.

- Extract the filtrate with an organic solvent and concentrate the organic layer to obtain the N-methyl-2-fluoroaniline. Dichloromethane, ethyl acetate, or toluene can be used as the organic solvent. A crystallization temperature of 0-5 ℃ is preferred.

Example Procedure

- Dissolve 18.5g (0.06mol) of substance A and 12.8g (0.09mol) of methyl iodide in 200m L of N,N-dimethylaniline, and cool the system to -5 ℃. Add 4.8g (0.12mol) of a sodium hydride oil solution (60% mass fraction) in batches, mix uniformly, and carry out methylation reaction at -2 ℃ under heat preservation and stirring for 3.5h, then add 50m L of water for quenching.

- Carry out reduced pressure distillation to remove tetrahydrofuran, recycle the tetrahydrofuran, and conduct amino deprotection reaction at 60 ℃ under heat preservation and stirring for 5min to obtain substance B without purification.

- Add all of substance B (theoretical value is 0.06mol) with 37.5g of ammonia water solution (28% mass fraction, 0.3mol), reflux for ammonolysis reaction for 4.8h, and cool to 0 ℃ for crystallization. Perform suction filtration, wash the filter cake, and dry to obtain 8.7g of off-white solid, which is crystalline sulfanilamide.

- Extract the filtrate with ethyl acetate twice (50m L each time), combine the organic layers, and wash with 50m L of 30 ℃ water to remove residual crystal sulfanilamide. Wash with saturated sodium chloride aqueous solution, dry with anhydrous sodium sulfate, and concentrate to obtain 6.5g of light yellow liquid, N-methyl-2-fluoroaniline.

Structural Analysis

The compound's structural data can be analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.

Chemical Reactions

2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride can participate in various chemical reactions. The reactivity of this compound is influenced by the electronic effects of the fluorine atom and the sulfonamide group, which can stabilize certain intermediates during chemical transformations.

Biological Activity and Applications

Sulfonamides are known for their antibacterial, anticancer, and enzyme inhibitory effects. While specific data on 2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride is limited, its structural features suggest potential applications in medicinal chemistry, particularly in developing drugs targeting enzymes or receptors associated with sulfonamide-binding pockets. Studies have shown that similar sulfonamides can inhibit enzymes such as carbonic anhydrase or dihydropteroate synthase, which are crucial for bacterial survival. The specific interactions and binding affinities would need to be characterized through experimental studies.

Data Table

| Description | Value |

|---|---|

| CAS No. | 1384430-07-2 |

| Product Name | 2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride |

| Molecular Formula | \$$C8H{12}ClFN2O2S\$$ |

| Molecular Weight | 254.71 g/mol |

| IUPAC Name | 2-(aminomethyl)-3-fluoro-N-methylbenzenesulfonamide;hydrochloride |

| Standard InChI | InChI=1S/C8H11FN2O2S.ClH/c1-11-14(12,13)8-4-2-3-7(9)6(8)5-10;/h2-4,11H,5,10H2,1H3;1H |

| Standard InChIKey | VUEFVSOZQNZIOG-UHFFFAOYSA-N |

| SMILES | CNS(=O)(=O)C1=CC=CC(=C1CN)F.Cl |

| Canonical SMILES | CNS(=O)(=O)C1=CC=CC(=C1CN)F.Cl |

| PubChem Compound | 71755955 |

| Last Modified | Aug 16 2023 |

| Biological Activities | Antibacterial, anticancer, and enzyme inhibitory effects |

Analyse Des Réactions Chimiques

Types of Reactions

2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The sulfonamide group can be reduced to a thiol group under specific conditions.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or hydrogen gas with a suitable catalyst can be employed.

Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of thiol derivatives.

Substitution: Formation of substituted benzene derivatives.

Applications De Recherche Scientifique

2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mécanisme D'action

The mechanism of action of 2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the sulfonamide group can interact with specific amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparaison Avec Des Composés Similaires

4-(2-Aminoethyl) Benzene Sulphonyl Fluoride Hydrochloride (AEBSF, CAS 30827-99-7)

- Molecular Formula: C₈H₁₀FNO₂S·HCl (MW 239.70 g/mol)

- Substituents : Ethylamine group at the 4-position, sulfonyl fluoride, and hydrochloride salt.

- Key Differences: AEBSF lacks the methyl group on the sulfonamide nitrogen and the 3-fluoro substitution present in the target compound. AEBSF is a potent serine protease inhibitor and hydrogen fluoride (HF) releasing agent, posing significant skin corrosion hazards (H314) . The ethylamine group in AEBSF may enhance interactions with enzyme active sites compared to the aminomethyl group in the target compound.

N-(2-Aminoethyl)-3-Bromobenzene-1-Sulfonamide Hydrochloride

- Molecular Formula: Not explicitly stated, but structurally analogous with bromine replacing fluorine.

- Substituents: Bromine at the 3-position, aminoethyl group at the 2-position.

- Bromine’s propensity as a leaving group could make this compound more reactive in nucleophilic substitution reactions .

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)

- Molecular Formula : C₁₄H₁₅N₅O₆S (Metsulfuron methyl).

- Substituents : Sulfonylurea bridge linked to a triazine ring.

- Key Differences :

Application-Specific Insights

- Pharmaceutical Potential: The target compound’s fluorine substitution enhances metabolic stability compared to bromine or chlorine analogs, as C-F bonds resist oxidative degradation. The methyl group on the sulfonamide nitrogen may reduce steric hindrance, improving target binding .

- Industrial Use : Unlike AEBSF (used in biochemistry) or sulfonylureas (pesticides), the target compound’s application is likely drug-oriented, though further pharmacological data are needed.

Research Findings and Gaps

- Stability : The target compound’s hydrochloride form suggests improved shelf-life under inert storage (e.g., argon), similar to AEBSF .

- Ecotoxicology : Data on biodegradability and toxicity are absent for the target compound, unlike sulfonylureas, which have well-documented environmental impacts .

- Synthetic Routes: Modifying the aminomethyl group’s position (2- vs. 4-) could alter bioactivity, as seen in AEBSF’s protease inhibition .

Activité Biologique

2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride, with the molecular formula C₈H₁₁FN₂O₂S and a molecular weight of 254.71 g/mol, is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound's structure includes a sulfonamide group and a fluorine atom, which are significant for its biological interactions.

Chemical Structure and Properties

The compound features a sulfonamide functional group, characterized by the presence of sulfur bonded to two oxygen atoms and an amine group. The fluorine atom enhances its chemical properties, potentially increasing its reactivity and selectivity against various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁FN₂O₂S |

| Molecular Weight | 254.71 g/mol |

| Functional Groups | Sulfonamide, Amino, Fluoro |

Biological Activity

Research indicates that compounds containing sulfonamide groups often exhibit significant biological activity. Specifically, 2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide has shown potential as an antibacterial agent due to its structural similarity to known sulfa drugs. These compounds typically inhibit bacterial growth by interfering with folic acid synthesis, crucial for bacterial proliferation.

The antibacterial activity is primarily attributed to the compound's ability to interact with enzymes involved in bacterial metabolism. Preliminary studies suggest that it may inhibit the enzyme dihydropteroate synthase, which plays a critical role in folate biosynthesis in bacteria. The presence of the fluorine atom may enhance binding affinity and selectivity towards specific bacterial strains.

Case Studies

Several studies have explored the biological activity of similar sulfonamide compounds:

- Antimicrobial Efficacy : A study demonstrated that structurally related sulfonamides exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The introduction of fluorine was noted to improve potency against certain strains.

- Cytotoxicity Assessment : In vitro assays have shown that compounds with similar structures can induce cytotoxic effects in cancer cell lines, suggesting potential applications in oncology. For instance, derivatives with enhanced lipophilicity due to fluorination displayed increased cytotoxicity against specific cancer cells while maintaining lower toxicity towards normal cells .

Comparative Analysis with Related Compounds

The biological activity of 2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide can be compared to other sulfonamide derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(aminomethyl)-4-chloro-5-fluoro-N-methylbenzene-1-sulfonamide | Contains chlorine instead of fluorine | Potentially different antibacterial spectrum |

| Sulfanilamide | Basic sulfonamide structure without fluorine | Classic antibacterial agent |

| 4-(aminomethyl)-2-fluorobenzenesulfonamide | Different positioning of functional groups | May exhibit different pharmacological properties |

This table illustrates how variations in structure can influence biological activity and application potential.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride, and what critical parameters influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a fluorinated benzene sulfonyl chloride intermediate with methylamine derivatives. Key parameters include reaction temperature (optimized at 0–5°C to avoid side reactions), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reagents. Post-synthesis purification often involves recrystallization from ethanol/water mixtures or column chromatography. Contaminants like unreacted starting materials or dehalogenated byproducts must be monitored via HPLC or LC-MS .

Q. What safety protocols are essential for handling this compound, given its hazards?

- Methodological Answer : The compound is a skin corrosive (Category 1B) and releases hydrogen fluoride upon decomposition. Mandatory precautions include:

- Use of nitrile gloves, lab coats, and safety goggles.

- Conducting reactions in fume hoods with HEPA filters to prevent aerosol inhalation.

- Emergency measures: Immediate rinsing with water for skin/eye contact (15+ minutes) and calcium gluconate gel for HF exposure .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer :

- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98% typical for research-grade material).

- NMR (¹H/¹³C, DMSO-d₆) to confirm substitution patterns (e.g., fluorine coupling in ¹⁹F NMR).

- Mass spectrometry (ESI-MS) for molecular ion verification (e.g., [M+H]+ at m/z ~263).

- TGA/DSC to evaluate thermal stability and decomposition thresholds .

Q. How should this compound be stored to ensure long-term stability?

- Methodological Answer : Store under argon in amber glass vials at –20°C to prevent hydrolysis. Avoid contact with glass surfaces (reacts with silanol groups) by using PTFE-lined caps. Regularly monitor for discoloration (yellowing indicates decomposition) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for scaling synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and identify rate-limiting steps. Coupled with Design of Experiments (DoE), factors like solvent polarity, temperature, and catalyst loading are modeled to minimize experimental runs. For example, a Plackett-Burman design can screen 7 variables in 12 experiments .

Q. What mechanisms underlie its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing sulfonamide group activates the benzene ring, directing electrophilic substitution to the para position. Fluorine’s inductive effect stabilizes intermediates but may hinder nucleophilic attack. Kinetic studies (e.g., stopped-flow UV-Vis) reveal second-order dependence on amine concentration .

Q. How can researchers resolve contradictions in reported pharmacological activity data?

- Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions. Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) and structural analogs to isolate activity. Cross-validate with in silico docking (AutoDock Vina) to correlate binding poses with experimental IC₅₀ values .

Q. What strategies assess its ecological impact, given limited ecotoxicological data?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models (e.g., ECOSAR) to predict acute toxicity to aquatic organisms. Conduct microcosm studies to evaluate biodegradation pathways (e.g., OECD 301F) and bioaccumulation potential via logP measurements (estimated logP = 1.2 ± 0.3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.